Product packaging for 6-(3-Chlorophenyl)hexanoic acid(Cat. No.:CAS No. 105911-55-5)

6-(3-Chlorophenyl)hexanoic acid

Cat. No.: B599509
CAS No.: 105911-55-5
M. Wt: 226.7
InChI Key: YKFRNOZLRAKHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chlorophenyl)hexanoic acid, with the CAS number 105911-55-5, is a chemical compound of significant interest in biochemical and pharmacological research. It features a molecular formula of C 12 H 15 ClO 2 and a molecular weight of 226.70 g/mol [ ]. This molecule consists of a hexanoic acid chain linked to a 3-chlorophenyl ring, a structure that lends itself to further chemical modification and study. Predicted physical-chemical properties include a boiling point of 372.6 ± 25.0 °C and a density of 1.163 ± 0.06 g/cm 3 [ ]. The compound's acidity is characterized by a predicted pKa of 4.76 ± 0.10, indicating behavior typical of a carboxylic acid [ ]. Researchers value this compound as a potential intermediate or precursor in organic synthesis and medicinal chemistry. Its structure is analogous to that of hexanoic acid derivatives, which are known to be activated to form Coenzyme A (CoA) thioesters in biological systems [ ]. Once formed, such acyl-CoA intermediates can serve as substrates for enzymatic conjugation reactions, such as glycine N-acyltransferase, or enter metabolic pathways like mitochondrial β-oxidation [ ]. This makes this compound a valuable probe for investigating metabolic enzymes, detoxification pathways, and the biochemical fate of aromatic fatty acid analogs. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15ClO2 B599509 6-(3-Chlorophenyl)hexanoic acid CAS No. 105911-55-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105911-55-5

Molecular Formula

C12H15ClO2

Molecular Weight

226.7

IUPAC Name

6-(3-chlorophenyl)hexanoic acid

InChI

InChI=1S/C12H15ClO2/c13-11-7-4-6-10(9-11)5-2-1-3-8-12(14)15/h4,6-7,9H,1-3,5,8H2,(H,14,15)

InChI Key

YKFRNOZLRAKHJH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CCCCCC(=O)O

Synonyms

6-(3-chlorophenyl)hexanoic acid

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 3 Chlorophenyl Hexanoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For 6-(3-chlorophenyl)hexanoic acid, the primary disconnection points are the C-C bond between the phenyl ring and the hexanoic acid chain, and the bonds within the hexanoic acid backbone itself.

A logical retrosynthetic approach would involve two main disconnections:

C(aryl)-C(alkyl) bond disconnection: This is a common strategy that simplifies the molecule into an aromatic part and an aliphatic part. icj-e.org This disconnection suggests a precursor like a 3-chlorophenyl derivative that can react with a six-carbon chain. Key precursors identified through this disconnection include:

3-chlorophenyl magnesium bromide (a Grignard reagent): This nucleophilic precursor can react with an electrophilic six-carbon chain.

3-chloroiodobenzene or 3-chlorobromobenzene: These can be used in various cross-coupling reactions.

A six-carbon chain with a terminal electrophilic group: Examples include 6-bromohexanoic acid derivatives or 6-oxohexanoic acid.

Disconnection within the hexanoic acid backbone: This approach involves building the six-carbon chain step-by-step. This might involve reactions like malonic ester synthesis or acetoacetic ester synthesis, followed by the introduction of the 3-chlorophenyl group.

This analysis leads to the identification of two primary synthons: a nucleophilic "-COOH" group equivalent and an electrophilic "3-chlorophenyl" group equivalent, or vice versa. wikipedia.org The corresponding synthetic equivalents are the actual reagents used in the laboratory.

Exploration of Synthetic Routes for Hexanoic Acid Backbone Elaboration

Method Description Key Reagents Advantages Disadvantages
Malonic Ester Synthesis A classic method for preparing carboxylic acids. It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.Diethyl malonate, Sodium ethoxide, Alkyl halideVersatile, allows for the introduction of various alkyl groups.Requires multiple steps.
Acetoacetic Ester Synthesis Similar to malonic ester synthesis, but uses ethyl acetoacetate (B1235776) to produce ketones, which can then be further modified.Ethyl acetoacetate, Sodium ethoxide, Alkyl halideGood for creating substituted ketones which can be precursors.Can lead to side products if not carefully controlled.
Wittig Reaction This reaction can be used to form a carbon-carbon double bond, which can then be hydrogenated to form the saturated alkyl chain.A phosphorus ylide, An aldehyde or ketoneHigh degree of control over the position of the double bond.Stoichiometric amounts of phosphine (B1218219) oxide byproduct are generated.
Grignard Reaction with Epoxides The reaction of a Grignard reagent with an epoxide can extend a carbon chain by two carbons. A sequential approach could be used.Grignard reagent, Ethylene oxide (or other epoxides)Efficient for two-carbon extensions.Requires careful control of reaction conditions.

For the synthesis of this compound, a particularly relevant strategy involves starting with a precursor that already contains the six-carbon chain, such as ε-caprolactone or 6-hydroxyhexanoic acid, and then introducing the 3-chlorophenyl group. researchgate.netrsc.org

Approaches for Introducing Chlorophenyl Groups via Coupling Reactions

The introduction of the 3-chlorophenyl group onto the hexanoic acid backbone is a key step that forms the final carbon skeleton of the target molecule. Modern organic synthesis offers a variety of powerful cross-coupling reactions to achieve this transformation.

Common Coupling Reactions:

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For this synthesis, one could react 3-chlorophenylboronic acid with a 6-bromohexanoate (B1238239) derivative.

Kumada Coupling: This reaction utilizes a Grignard reagent and an organohalide in the presence of a nickel or palladium catalyst. A potential route would involve the reaction of 3-chlorophenylmagnesium bromide with a 6-halo-hexanoic acid ester.

Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction could be used to attach a six-carbon acyl chain to chlorobenzene. The resulting ketone would then need to be reduced to the corresponding alkane.

Example Synthetic Step:

A plausible approach would be the reaction of a 3-chlorophenyl Grignard reagent with a 6-halo-hexanoic acid ester. The Grignard reagent, acting as a nucleophile, would displace the halide on the hexanoic acid chain.

Development of Stereoselective Syntheses for Potential Enantiomers

If a chiral center is introduced into the molecule, for example, by creating a derivative of this compound with a substituent on the alkyl chain, the synthesis of specific enantiomers becomes important. Several strategies for asymmetric synthesis can be employed to achieve this. researchgate.net

Strategy Description Key Features
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules as starting materials.The stereochemistry is pre-defined by the starting material.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed after the desired stereocenter is created.Can be highly effective but requires additional steps for attachment and removal.
Asymmetric Catalysis A chiral catalyst is used to favor the formation of one enantiomer over the other. rsc.orgA small amount of catalyst can generate a large amount of chiral product. This is often the most efficient method. acs.org
Enzymatic Resolution An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.Can be highly selective but is often limited to specific substrates and reaction conditions.

For instance, an asymmetric hydrogenation of an unsaturated precursor to this compound using a chiral rhodium or ruthenium catalyst could be a viable approach to obtain a specific enantiomer. rsc.org

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to an industrial, scalable process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. researchgate.netacs.org

Key Optimization Parameters:

Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and ease of product isolation. For industrial applications, factors like cost, toxicity, and recyclability are crucial.

Temperature and Pressure Control: Many reactions, particularly those involving organometallic reagents like Grignard reagents, are highly exothermic and require precise temperature control to prevent runaway reactions. mt.comacs.org

Reagent Stoichiometry: Optimizing the ratio of reactants is essential to maximize the yield of the desired product and minimize the formation of byproducts.

Catalyst Loading and Turnover: In catalytic reactions, minimizing the amount of catalyst used without sacrificing efficiency is a key economic consideration.

Reaction Time: Monitoring the reaction progress to determine the optimal reaction time can prevent product degradation and reduce energy consumption.

The use of flow chemistry is an increasingly popular approach for the scalable synthesis of fine chemicals, offering advantages in terms of heat and mass transfer, safety, and automation. dtu.dk

Advanced Techniques for Isolation and Purification of Synthetic Products

The final step in any synthesis is the isolation and purification of the target compound to the required level of purity. For carboxylic acids like this compound, several techniques can be employed. lookchem.com

Technique Description Advantages
Crystallization A common method for purifying solid compounds. The crude product is dissolved in a suitable solvent and allowed to slowly crystallize, leaving impurities behind in the solution.Can yield very pure products.
Distillation Used for purifying liquid compounds based on differences in boiling points. Vacuum distillation is often used for high-boiling point compounds to prevent decomposition. researchgate.netEffective for separating liquids with different volatilities.
Chromatography A variety of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), can be used for high-purity separations.Can separate complex mixtures and achieve very high purity.
Acid-Base Extraction Carboxylic acids can be purified by dissolving them in an organic solvent and extracting them into an aqueous basic solution. The aqueous layer is then acidified to precipitate the pure acid. lookchem.comA simple and effective method for separating acidic compounds from neutral and basic impurities.

For industrial-scale purification, a combination of these techniques may be used to achieve the desired product quality in an economical manner. google.comgoogle.com

Advanced Spectroscopic and Analytical Characterization Techniques for 6 3 Chlorophenyl Hexanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 6-(3-chlorophenyl)hexanoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, specific chemical shifts and coupling patterns reveal the arrangement of protons. The protons on the aromatic ring typically appear as a multiplet in the range of δ 6.97-7.43 ppm. The aliphatic chain protons exhibit distinct signals: the methylene (B1212753) group adjacent to the carboxylic acid (α-CH₂) at approximately δ 2.28 ppm (triplet), the methylene group adjacent to the phenyl ring (ω-CH₂) at around δ 2.99 ppm (triplet), and the remaining methylene protons as a multiplet between δ 1.80-1.81 ppm. clockss.org The carboxylic acid proton presents as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm. clockss.org

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically observed around δ 179 ppm. The aromatic carbons show signals in the δ 125-148 ppm region, with the carbon attached to the chlorine atom exhibiting a characteristic chemical shift. The carbons of the hexanoic acid chain resonate in the upfield region, typically between δ 24-41 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH) >12.0 (broad s) ~179
Aromatic (Ar-H) 6.97-7.43 (m) 125-148
α-CH₂ ~2.28 (t) ~34
β, γ, δ-CH₂ ~1.4-1.8 (m) ~24-29
ε-CH₂ ~2.99 (t) ~41

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data derived from related structures. clockss.orgnih.govrsc.org

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the precise molecular weight of this compound and to study its fragmentation pathways, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Key fragmentation patterns often involve the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl group (-OH, 17 Da). libretexts.org Another characteristic fragmentation is the McLafferty rearrangement, which for hexanoic acid derivatives results in a prominent peak at m/z 60. chemicalforums.comlibretexts.org The presence of a chlorine atom is indicated by the isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

Fragment Ion m/z (for ³⁵Cl) Description
[M]⁺ 226 Molecular Ion
[M-OH]⁺ 209 Loss of hydroxyl radical
[M-COOH]⁺ 181 Loss of carboxylic acid group
C₄H₄Cl⁺ 111 Phenyl cation with chlorine
C₆H₅O₂⁺ 116 (from acid) McLafferty rearrangement product (from hexanoic acid)

Note: The m/z values are nominal and based on the most abundant isotope. The presence of chlorine will result in an M+2 peak.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The most characteristic absorption is the very broad O-H stretch of the carboxylic acid, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.org This broadness is a result of hydrogen bonding. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp peak between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org The C-O stretch of the carboxylic acid is found in the 1320-1210 cm⁻¹ region. orgchemboulder.comlibretexts.org Aromatic C-H stretching vibrations are observed between 3100 and 3000 cm⁻¹, while the in-ring C-C stretching vibrations appear around 1600-1400 cm⁻¹. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions and the chromophores within the molecule. The 3-chlorophenyl group acts as the primary chromophore. Aromatic compounds typically exhibit absorption bands in the UV region. For this compound, one would expect to see absorption maxima related to the π → π* transitions of the benzene (B151609) ring, generally below 300 nm. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent.

Table 3: Key Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3300-2500 (broad)
Carboxylic Acid C=O Stretch 1760-1690 (strong)
Carboxylic Acid C-O Stretch 1320-1210
Aromatic Ring C-H Stretch 3100-3000
Aromatic Ring C=C Stretch 1600-1400
Alkyl Chain C-H Stretch 2960-2850

Source: General IR spectroscopy data for functional groups. orgchemboulder.comlibretexts.orglibretexts.orgspectroscopyonline.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures.

Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis of carboxylic acids. A C18 column with a mobile phase consisting of an aqueous buffer (often with an acidic modifier like phosphoric acid or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed. pensoft.net Detection is usually performed using a UV detector set at a wavelength where the chlorophenyl chromophore absorbs, for instance around 225 nm. pensoft.net The retention time of the compound is a key parameter for its identification, and the peak area is proportional to its concentration, allowing for quantitative analysis.

GC analysis is also feasible, often after derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) to improve its chromatographic properties. A capillary column with a suitable stationary phase is used for separation. Flame ionization detection (FID) or mass spectrometry (GC-MS) can be used for detection and identification.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state, provided that suitable single crystals can be grown. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. It can also reveal intermolecular interactions, such as hydrogen bonding patterns between the carboxylic acid groups, which often form dimers in the solid state. mdpi.comresearchgate.net The data obtained from X-ray crystallography serves as a benchmark for computational modeling and for understanding the molecule's spatial arrangement.

Chiral Chromatography for Enantiomeric Purity and Separation Studies

Since this compound is not chiral, chiral chromatography is not directly applicable for its enantiomeric separation. However, if a chiral center were introduced into the molecule, for instance through a substitution on the hexanoic acid chain, chiral chromatography would become a critical technique. libretexts.org This method is used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. libretexts.orgvt.edu This separation is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. csfarmacie.czchiralpedia.comgcms.cz The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. chiralpedia.com This is crucial in pharmaceutical research, as enantiomers can have different pharmacological activities. vt.edu

Development and Validation of Quantitative Analytical Methods in Research Matrices

The development and validation of quantitative analytical methods are crucial for accurately determining the concentration of this compound in various research matrices, such as biological fluids or reaction mixtures. researchgate.netunodc.org These methods, typically based on HPLC or GC, must be validated to ensure they are fit for their intended purpose. europa.eu

Method validation involves assessing several key parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. researchgate.net

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies. europa.euresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Computational and Theoretical Investigations of 6 3 Chlorophenyl Hexanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical (QM) calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure of a molecule. These calculations can provide profound insights into the molecule's stability, reactivity, and spectroscopic properties. For 6-(3-Chlorophenyl)hexanoic acid, QM methods such as Density Functional Theory (DFT) can be utilized to determine a variety of molecular descriptors.

Key QM-Derived Properties for this compound:

PropertyDescriptionPotential Insights for this compound
Optimized Geometry The lowest energy, three-dimensional arrangement of atoms.Provides the most stable conformation of the molecule, which is crucial for understanding its interactions with other molecules.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap suggests higher reactivity. This can indicate the molecule's potential to participate in chemical reactions.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the surface of the molecule.Reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting non-covalent interactions.
Predicted Spectroscopic Data Theoretical prediction of spectra such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible.Can be used to aid in the experimental characterization of the compound.

These QM calculations are foundational for many other computational techniques, providing the necessary parameters for more complex simulations.

Molecular Docking Studies for Predicting Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianjpr.com It is a powerful tool in drug discovery for predicting how a small molecule, such as this compound, might interact with a protein target. nih.gov

The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity. asianjpr.com This can help to identify potential biological targets for the compound and to understand the molecular basis of its activity.

Illustrative Molecular Docking Workflow for this compound:

Preparation of the Receptor: A 3D structure of a potential protein target is obtained from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: The 3D structure of this compound is generated and optimized.

Docking Simulation: A docking program (e.g., AutoDock, GLIDE) is used to explore possible binding poses of the ligand in the receptor's active site. nih.gov

Scoring and Analysis: The different poses are ranked based on a scoring function, and the top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

While no specific molecular docking studies for this compound have been published, this methodology could be applied to a wide range of potential protein targets to screen for biological activity.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound and its potential protein targets behave in a simulated environment that mimics physiological conditions. nih.gov

Applications of MD Simulations for this compound:

Conformational Analysis: Exploring the different shapes (conformations) that the molecule can adopt and their relative stabilities.

Ligand-Protein Complex Stability: Assessing the stability of a docked complex over time to validate the docking results.

Binding Free Energy Calculations: More accurately estimating the binding affinity between the ligand and its target.

A typical MD simulation of a this compound-protein complex would involve solvating the system in a water box with ions to mimic a physiological environment and then running the simulation for a period of nanoseconds to microseconds. peerj.com

Structure-Based Virtual Screening Methodologies for Identifying Potential Biomolecular Interaction Partners

Structure-based virtual screening (SBVS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme with a known 3D structure. mdpi.com If this compound were a hit from a primary screen, SBVS could be used to find other, potentially more potent, molecules with a similar scaffold. Conversely, if a target for this compound is hypothesized, SBVS can be used to assess its binding potential against a panel of known protein structures. diva-portal.org

The core of SBVS is molecular docking, where each molecule in a virtual library is docked to the target protein, and the binding affinity is estimated using a scoring function. nih.gov This allows for the rapid and cost-effective screening of millions of compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Related Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. u-strasbg.fr

Steps in Developing a QSAR Model for Analogues of this compound:

Data Collection: A dataset of structurally related compounds with their measured biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound. researchgate.net

Model Building: Statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. frontiersin.org

A validated QSAR model could then be used to guide the design of new analogues of this compound with improved activity.

In Silico Prediction of Metabolic Transformations in Non-Human Biological Systems

In silico tools can be used to predict the metabolic fate of a compound in various biological systems. nih.gov These tools use databases of known metabolic reactions and algorithms to predict the likely metabolites of a parent compound. news-medical.net For this compound, these tools could predict how it might be transformed by enzymes in non-human organisms, which is important for environmental fate assessment.

Common In Silico Metabolism Prediction Approaches:

Rule-based systems: These systems use a set of predefined rules based on known metabolic reactions to predict transformations.

Machine learning models: These models are trained on large datasets of metabolic data to predict the sites of metabolism and the resulting metabolites. nih.gov

Web servers and software such as BioTransformer and MetaSite can predict the products of various metabolic reactions, including oxidation, reduction, hydrolysis, and conjugation. nih.govresearchgate.net

Mechanistic Biological Studies of 6 3 Chlorophenyl Hexanoic Acid in Non Clinical Contexts

In Vitro Enzyme Inhibition and Activation Profiling

Studies on compounds structurally similar to 6-(3-chlorophenyl)hexanoic acid suggest that it may act as an enzyme inhibitor. The nature of the functional groups attached to the hexanoic acid chain and the phenyl ring are critical determinants of enzyme inhibitory activity.

For instance, a related compound, 6-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-hexanoic acid , has been identified as an inhibitor of human liver glycogen (B147801) phosphorylase a (hlGPa) with an IC₅₀ of 2.0 μM. nih.gov Glycogen phosphorylase is a key enzyme in glycogenolysis, and its inhibition is a therapeutic target for type 2 diabetes. nih.gov The hexanoic acid moiety of this inhibitor interacts with nonpolar residues in the enzyme's allosteric site. nih.gov

Another analogue, 6-(3-chlorophenylureido)caproic hydroxamic acid (3-Cl-UCHA) , a hybrid polar compound, has been shown to be a potent inhibitor of histone deacetylases (HDACs). pnas.orgpnas.org Specifically, it inhibits HDAC1 and HDAC3 at submicromolar concentrations. pnas.org HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a strategy in cancer therapy.

The mechanism of action for a similar compound, 6-(4-Fluorophenyl)-6-oxohexanoic acid , is believed to involve the modulation of inflammatory pathways, potentially through the inhibition of enzymes involved in inflammation.

These findings suggest that this compound could potentially exhibit inhibitory activity against enzymes such as glycogen phosphorylase or histone deacetylases, depending on its ability to fit into the respective active or allosteric sites.

Table 1: In Vitro Enzyme Inhibition by Analogues of this compound

Compound NameTarget EnzymeIC₅₀ (μM)Source
6-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-hexanoic acidHuman liver glycogen phosphorylase a2.0 nih.gov
6-(3-chlorophenylureido)caproic hydroxamic acid (3-Cl-UCHA)Histone Deacetylase 1 (HDAC1)~0.25 pnas.org
6-(3-chlorophenylureido)caproic hydroxamic acid (3-Cl-UCHA)Histone Deacetylase 3 (HDAC3)~0.30 pnas.org

Receptor Binding and Allosteric Modulation Assays at the Molecular Level

Specific receptor binding assays for this compound are not readily found in the scientific literature. However, the general structure of a substituted hexanoic acid allows for potential interactions with various receptor types. Receptor binding assays are crucial for determining the affinity and specificity of a compound for its molecular targets. merckmillipore.comnih.govrevvity.com

Derivatives of hexanoic acid have been explored for their binding to different receptors. For example, certain pyrimidine (B1678525) derivatives of hexanoic acid have been evaluated for their interaction with cyclooxygenase (COX) enzymes, which can be considered enzyme binding but also relates to receptor interaction in a broader sense. rsc.org Additionally, some complex hexanoic acid derivatives have been investigated for their binding to G protein-coupled receptors.

While no direct data exists for this compound, it is plausible that it could interact with receptors that have binding pockets accommodating a phenyl group and a flexible alkyl chain. The 3-chloro substitution on the phenyl ring would influence the electronic and steric properties, thereby affecting binding affinity and selectivity.

Investigation of Cellular Pathway Perturbation in Model Cell Lines (e.g., gene expression, protein modulation)

The perturbation of cellular pathways by analogues of this compound has been observed in model cell lines. The inhibition of HDACs by 6-(3-chlorophenylureido)caproic hydroxamic acid (3-Cl-UCHA) leads to the hyperacetylation of histones, which in turn alters gene expression. pnas.orgpnas.org In murine erythroleukemia (MEL) cells, treatment with this compound induces terminal differentiation. pnas.org

Pathway analysis is a key method to understand the broader cellular effects of a compound by identifying biological pathways that are significantly affected. nih.govnih.gov For instance, a study on a different but structurally informative compound, 6-(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexanoic acid trifluoroacetate , suggested its potential to inhibit the HER2 signaling pathway in cancer cells through strong binding affinity to the HER2 protein. nih.gov

These examples indicate that this compound, if it possesses similar enzyme-inhibiting properties as its analogues, could perturb cellular pathways related to cell cycle regulation, differentiation, and apoptosis.

Elucidation of Molecular Targets and Underlying Mechanisms of Action

The elucidation of molecular targets is a critical step in understanding a compound's mechanism of action. evitachem.comresearchgate.net For the analogues of this compound, specific molecular targets have been identified.

As mentioned, glycogen phosphorylase is a direct molecular target of 6-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-hexanoic acid. nih.gov The inhibitor binds to the allosteric activator site, stabilizing an inactive conformation of the enzyme. nih.gov

Similarly, HDAC1 and HDAC3 are the molecular targets of 6-(3-chlorophenylureido)caproic hydroxamic acid (3-Cl-UCHA). pnas.org The hydroxamic acid group in this compound is a key feature for chelating the zinc ion in the active site of HDACs, leading to their inhibition.

While this compound lacks the ureido and hydroxamic acid moieties of these specific examples, its core structure could still allow it to interact with other molecular targets. The mechanism would likely involve non-covalent interactions within a binding pocket of a target protein.

Studies in Non-Human In Vitro or Ex Vivo Biological Systems to Understand Cellular Responses

Research using non-human in vitro systems has been instrumental in characterizing the biological effects of related compounds. For example, the inhibitory effects of 6-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-hexanoic acid were confirmed on rabbit muscle glycogen phosphorylase b. nih.gov

In another study, the biocatalytic synthesis of (S)-2-chloro-1-(3-chlorophenyl)ethanol, a structurally related chlorophenyl derivative, was achieved using microbial reduction, highlighting the interaction of such compounds with biological systems. mdpi.com

These studies, while not directly on this compound, demonstrate the utility of non-human in vitro systems in elucidating the metabolism and enzymatic interactions of structurally similar molecules.

Comparative Mechanistic Analysis with Structurally Related Bioactive Analogues

A comparative analysis of this compound with its structurally related analogues reveals the significant impact of substituents on biological activity.

Table 2: Comparative Analysis of this compound Analogues

Compound NameKey Structural FeaturesKnown/Potential Biological ActivitySource
This compound3-chloro substitution on the phenyl ring.Potential enzyme inhibitor.Inferred
6-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-hexanoic acidDichloro-phenoxy and chloro-benzoyl-ureido groups.Glycogen phosphorylase inhibitor. nih.gov
6-(3-chlorophenylureido)caproic hydroxamic acid (3-Cl-UCHA)Ureido linkage and a terminal hydroxamic acid.Histone deacetylase (HDAC) inhibitor. pnas.orgpnas.org
6-((4-(3-chlorophenyl)-3-cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl)amino)hexanoic acidComplex substituted pyridine (B92270) ring.Potential antiproliferative agent. nih.gov
6-(4-Fluorophenyl)-6-oxohexanoic acid4-fluoro substitution and a keto group on the hexanoic chain.Potential antimicrobial and anti-inflammatory agent.

The presence of a hydroxamic acid group in 3-Cl-UCHA confers potent HDAC inhibitory activity, a function not expected from this compound which lacks this zinc-binding moiety. Similarly, the complex substitutions on the phenoxy ring of the glycogen phosphorylase inhibitor are crucial for its specific binding to the allosteric site. nih.gov

The comparison with 6-((4-(3-chlorophenyl)-3-cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl)amino)hexanoic acid, a more complex molecule, suggests that the hexanoic acid chain can serve as a linker to more elaborate pharmacophores that dictate the primary biological activity. nih.gov

Synthesis and Exploration of 6 3 Chlorophenyl Hexanoic Acid Derivatives and Analogues

Rational Design Principles for Structural Modification and Diversification

The modification of a lead compound like 6-(3-chlorophenyl)hexanoic acid is guided by rational design principles aimed at optimizing its pharmacological profile. This involves a deep understanding of the target biology and the molecular interactions that govern the compound's activity. Key strategies include enhancing potency and selectivity, improving physicochemical properties like solubility and permeability, and minimizing off-target effects and metabolic liabilities. drughunter.com

For instance, introducing functional groups that can form specific hydrogen bonds or hydrophobic interactions with the target protein can significantly enhance binding affinity. Computational tools such as molecular docking and molecular dynamics simulations are often employed to predict how structural changes will affect these interactions. uky.edu This allows for a more targeted and efficient approach to analogue design, reducing the number of compounds that need to be synthesized and tested. uky.edu

Synthetic Methodologies for N-Substituted Amides, Esters, and Other Functionalized Derivatives

The carboxylic acid group of this compound is a prime site for derivatization, allowing for the synthesis of a wide array of functionalized analogues, most notably N-substituted amides and esters.

N-Substituted Amides: The formation of an amide bond is a cornerstone of medicinal chemistry. The most common method involves the reaction of the carboxylic acid with an amine in the presence of a coupling reagent. chemistrysteps.com A variety of coupling reagents are available, each with its own advantages. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. chemistrysteps.com Uronium-based reagents such as HATU and HBTU are also highly effective, particularly for sterically hindered amines or for minimizing racemization in chiral compounds. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide. chemistrysteps.com

Esters: Esterification of the carboxylic acid can be achieved by reacting it with an alcohol under acidic conditions, often using a catalyst like sulfuric acid. chemistrysteps.com Another common method is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst. For more sensitive substrates, milder methods such as the Steglich esterification using DCC and a catalytic amount of DMAP can be employed. The conversion of amides to esters is also possible, though it often requires harsh conditions. chemistrysteps.com

The following table provides a summary of common synthetic methods for preparing amides and esters:

DerivativeReagents and ConditionsReference(s)
N-Substituted Amide Carboxylic acid, amine, coupling reagent (e.g., DCC, EDC, HATU) chemistrysteps.com
Acyl chloride, amine, base chemistrysteps.com
Ester Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄) chemistrysteps.com
Carboxylic acid, alcohol, DCC, DMAP (Steglich esterification)

Strategies for Bioisosteric Replacements within the Chlorophenyl and Hexanoic Acid Moieties

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. drughunter.com

Chlorophenyl Moiety: The 3-chlorophenyl group in this compound can be replaced with a variety of other aromatic or heteroaromatic rings to explore different binding interactions and physicochemical properties. For example, replacing the phenyl ring with a pyridine (B92270) ring can introduce a hydrogen bond acceptor and alter the compound's polarity. Other common phenyl bioisosteres include thiophene, furan, and various bicyclic systems like bicyclo[1.1.1]pentane (BCP). nih.gov The choice of bioisostere depends on the specific goals of the modification, such as improving solubility or metabolic stability. drughunter.comnih.gov

Hexanoic Acid Moiety: The carboxylic acid group is a key feature, often responsible for binding to the target protein. However, it can also lead to poor cell permeability and rapid metabolism. Therefore, replacing the carboxylic acid with a bioisostere can be highly beneficial. acs.org Common carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and various acidic heterocycles. acs.org These replacements can maintain the necessary acidic character for biological activity while improving drug-like properties. acs.org For example, the tetrazole ring is a well-established carboxylic acid mimic. nih.gov The amide bond itself can also be replaced by bioisosteres like 1,2,3-triazoles or oxadiazoles (B1248032) to enhance metabolic stability. nih.gov

The following table provides examples of bioisosteric replacements:

Original MoietyBioisosteric ReplacementPotential AdvantageReference(s)
Phenyl Ring Pyridine, Thiophene, Bicyclo[1.1.1]pentane (BCP)Improved solubility, altered electronics, novel intellectual property drughunter.comnih.gov
Carboxylic Acid Tetrazole, Hydroxamic acid, Acidic heterocyclesImproved permeability, metabolic stability acs.org
Amide Bond 1,2,3-Triazole, OxadiazoleEnhanced metabolic stability nih.gov

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions and In Vitro Biological Activities

Structure-activity relationship (SAR) studies are crucial for understanding how changes in a molecule's structure affect its biological activity. nih.gov By systematically modifying different parts of the this compound scaffold and evaluating the resulting analogues in in vitro biological assays, researchers can build a detailed picture of the key molecular features required for activity.

For instance, a series of N-substituted amides could be synthesized with varying alkyl or aryl groups on the nitrogen atom. The in vitro activity of these compounds would then be measured, for example, by determining their IC50 values in an enzyme inhibition assay. mdpi.com This data can reveal whether a bulky or a compact substituent is preferred, and whether hydrophobic or polar groups enhance activity. Similarly, modifying the length of the hexanoic acid chain or the position of the chloro substituent on the phenyl ring can provide valuable information about the optimal geometry for binding to the target. nih.govmdpi.com

The results of SAR studies are often summarized in tables that correlate structural features with biological activity. This allows for the identification of trends and the rational design of new, more potent and selective compounds. nih.gov

Development of Chemical Probes based on this compound Scaffold for Biological Studies

A well-characterized and potent analogue of this compound can be developed into a chemical probe. Chemical probes are small molecules used as tools to study biological systems. nih.gov They should be potent, selective, and have a known mechanism of action. nih.gov A key aspect of a good chemical probe is the availability of a structurally similar but inactive control compound, often referred to as a negative control. muni.cz

To be useful as a probe, the this compound derivative might be modified to include a "handle" for further functionalization. This could be a reactive group like an alkyne or an azide (B81097) for "click" chemistry, or a reporter group like a fluorophore or a biotin (B1667282) tag. nih.gov These modifications allow the probe to be used in a variety of applications, such as:

Target identification and validation: By attaching an affinity tag, the probe can be used to pull down its protein target from a cell lysate.

Imaging: A fluorescently labeled probe can be used to visualize the localization of its target within cells or tissues.

Mechanism of action studies: Probes can be used to study the downstream effects of modulating the target's activity.

The development of high-quality chemical probes is essential for advancing our understanding of biology and for the discovery of new therapeutic targets. chemicalprobes.org

Future Directions and Emerging Research Avenues for 6 3 Chlorophenyl Hexanoic Acid

Advancements in Asymmetric Synthetic Methodologies for Accessing Chiral Forms

The presence of a chiral center in many biologically active molecules dictates their pharmacological effects. The development of efficient asymmetric synthetic methods to obtain enantiomerically pure forms of 6-(3-Chlorophenyl)hexanoic acid is a critical first step towards exploring its therapeutic potential. Current research in asymmetric synthesis often focuses on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

For instance, the asymmetric synthesis of related chiral carboxylic acids has been achieved with high enantioselectivity using methods like catalytic hydrogenation with chiral metal complexes. A practical synthesis of (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid, a key intermediate for a neurodegenerative disease therapeutic, utilized an asymmetric hydrogenation of a hindered acrylic acid catalyzed by a Rh-JOSIPHOS system, achieving up to 93% enantiomeric excess (ee). researchgate.net Similar strategies could be adapted for the synthesis of chiral this compound.

Another promising approach involves the use of chiral templates. For example, the asymmetric synthesis of 2-substituted 3-hydroxycarboxylic acids has been accomplished using (–)-menthone as a chiral template, which allows for the resolution of racemic mixtures and the stereoselective synthesis of the desired enantiomer. nih.gov

Future research will likely focus on developing more efficient and scalable asymmetric synthetic routes, potentially exploring novel catalysts and chiral auxiliaries to achieve even higher levels of stereocontrol. The goal is to provide a reliable and cost-effective supply of both enantiomers of this compound for detailed biological evaluation.

Application in High-Throughput Screening Platforms for Novel Mechanistic Biological Activities

High-throughput screening (HTS) is a powerful tool for discovering new drug candidates by rapidly testing large libraries of compounds for their ability to modulate a specific biological target. nih.gov The application of HTS to this compound and its derivatives could uncover novel biological activities and mechanisms of action.

HTS assays can be designed to assess a wide range of biological processes, including enzyme inhibition, receptor binding, and antimicrobial activity. nih.gov For example, colorimetric assays are often employed for the rapid screening of antimicrobial peptide activity against various bacterial pathogens. nih.gov Similar assays could be developed to test the antimicrobial potential of this compound derivatives.

The structural features of this compound, including the chlorophenyl group and the hexanoic acid chain, suggest that it may interact with a variety of biological targets. ontosight.aiontosight.ai HTS platforms can be used to screen this compound against a diverse panel of enzymes, receptors, and cell-based assays to identify potential therapeutic applications. The data generated from these screens can then guide further optimization of the molecule to enhance its potency and selectivity.

Screening PlatformPotential Biological Activity to be InvestigatedExample of a Related Compound Screened
Enzyme Inhibition AssaysAnti-inflammatory, AnticancerPyrimidine (B1678525) derivatives screened for COX-2 inhibition rsc.org
Receptor Binding AssaysNeurological disorders, Metabolic diseases-
Antimicrobial Susceptibility AssaysAntibacterial, AntifungalCinnamic acid and its derivatives tested against E. coli researchgate.net
Cell-based Proliferation AssaysAnticancerPyridine-hydroxamic acid derivatives evaluated for antiproliferative effects nih.gov

Integration of Multi-Omics Approaches for Comprehensive Biological Pathway Elucidation

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular pathways modulated by the compound. nih.govbiorxiv.org

For instance, a multi-omics study on the effects of a postbiotic of hawthorn-probiotic in mice with constipation involved metabolomics to identify changes in short-chain fatty acids like hexanoic acid, and transcriptomics (RT-qPCR) to assess the expression of target genes in the colon. nih.gov A similar approach could be used to study the effects of this compound on cellular or animal models. By correlating changes in gene expression, protein levels, and metabolite concentrations, researchers can identify the key biological pathways affected by the compound and gain insights into its mechanism of action. researchgate.net

This comprehensive understanding is crucial for predicting potential therapeutic effects and off-target toxicities. Furthermore, multi-omics data can help in the identification of biomarkers that could be used to monitor the compound's efficacy in future clinical studies. nih.govresearchgate.net

Utilization as a Chemical Probe for Fundamental Biological Research

A well-characterized chemical probe is an invaluable tool for dissecting complex biological processes. rjeid.comnih.gov this compound, once its biological target and mechanism of action are identified, has the potential to be developed into a chemical probe.

A good chemical probe should be potent, selective, and have a known mechanism of action. nih.gov Once validated, it can be used to study the function of its target protein in cells and in vivo. For example, a fluorescently tagged version of the compound could be synthesized to visualize the localization of its target within the cell. mdpi.com

The development of this compound as a chemical probe would not only advance our understanding of fundamental biology but could also facilitate the discovery of new drug targets. By using the probe to perturb specific biological pathways, researchers can identify other proteins and signaling networks that are critical for cellular function and disease. ontosight.ai

Directed Evolution and Enzyme Engineering for Biocatalytic Production of Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative to traditional chemical synthesis. acs.org Directed evolution and enzyme engineering can be employed to develop robust and highly selective enzymes for the production of this compound and its derivatives.

Enzymes such as lipases, esterases, and oxidoreductases have been successfully used in the biocatalytic synthesis of chiral alcohols and amino acids. mdpi.comresearchgate.net For instance, the enantioselective reduction of a diketone to a chiral dihydroxy hexanoic acid ester has been demonstrated using cell suspensions of Acinetobacter calcoaceticus. mdpi.com

Future research could focus on identifying or engineering enzymes that can catalyze the stereoselective synthesis of chiral this compound. This could involve screening microbial collections for novel enzymes or using directed evolution to improve the activity, selectivity, and stability of existing enzymes. The development of a biocatalytic route would not only be more environmentally friendly but could also provide access to novel derivatives with unique properties. nih.govresearchgate.net

Enzyme ClassPotential ReactionDesired Outcome
Lipase/EsteraseKinetic resolution of racemic estersEnantiomerically pure (R)- or (S)-6-(3-Chlorophenyl)hexanoic acid
Oxidoreductase (e.g., ketoreductase)Asymmetric reduction of a keto-precursorChiral hydroxy-derivatives of this compound
HydrolaseEnantioselective hydrolysis of a racemic amideChiral amino-derivatives of this compound

Exploration of Material Science Applications for Derivatives with Unique Molecular Architectures

The unique molecular structure of this compound derivatives makes them interesting candidates for applications in material science. ontosight.aiontosight.ai The combination of a flexible hexanoic acid chain and a rigid chlorophenyl group could lead to the development of novel polymers, liquid crystals, or self-assembling materials with unique properties.

For example, hexanoic acid itself can be used as a template in the preparation of highly conducting polypyrrole coated alumina (B75360) composite particles. atamanchemicals.com Derivatives of this compound could be explored for similar applications, potentially leading to materials with enhanced thermal stability, optical properties, or biocompatibility.

Furthermore, the carboxylic acid group provides a handle for further chemical modification, allowing for the incorporation of these molecules into larger polymer backbones or for their attachment to surfaces. Future research in this area will involve the synthesis and characterization of a variety of derivatives and the investigation of their physical and chemical properties to identify promising candidates for specific material science applications.

Q & A

Q. What are the optimal synthetic routes for 6-(3-Chlorophenyl)hexanoic acid in laboratory settings?

  • Methodological Answer : Thermal polyesterification using potassium salts (e.g., 6-(2-chloroacetate)hexanoic acid) is a common approach, achieving ~80% yield under controlled conditions. Key factors include reaction time (12–24 hrs), temperature (100–120°C), and solvent choice (e.g., dichloroacetic acid). Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product . Alternative esterification methods using methyl or ethyl esters (e.g., chloroform-soluble derivatives) can enhance solubility for downstream applications .

Q. How can researchers characterize the purity and molecular weight of this compound?

  • Methodological Answer :
  • Gel Permeation Chromatography (GPC) : Determines weight-average molecular weight (e.g., ~28,600 g/mol) and polydispersity (e.g., 2.07) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection; retention times (e.g., ~0.38–0.88 relative) help identify impurities like hydroxylated or methylated byproducts .
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via characteristic peaks (e.g., chlorophenyl protons at δ 7.2–7.4 ppm and hexanoic acid chain protons at δ 1.2–2.4 ppm) .

Q. What safety protocols are essential for handling chlorinated phenyl compounds like this compound?

  • Methodological Answer :
  • Use fume hoods to avoid inhalation exposure (PAC-1 limit: 2.1 mg/m³) .
  • Wear nitrile gloves and lab coats to prevent dermal contact; immediate washing with soap/water is required upon exposure .
  • Dispose of waste via incineration or certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can this compound be functionalized for hapten synthesis in antibody development?

  • Methodological Answer :
  • Coupling Reactions : Link the carboxylic acid group to amine-containing haptens (e.g., polychlorinated biphenyls) using carbodiimide crosslinkers (EDC/NHS). Verify conjugation success via MALDI-TOF or UV-Vis spectroscopy .
  • Derivatization : Introduce methyl ester groups (e.g., this compound methyl ester) to improve solubility in organic solvents for antigen presentation studies .

Q. What environmental persistence data exist for chlorinated aromatic acids like this compound?

  • Methodological Answer :
  • Conduct biodegradation assays using OECD 301 protocols to assess half-life in soil/water. Chlorophenyl groups typically reduce biodegradability, requiring advanced oxidation (e.g., UV/H₂O₂) for remediation .
  • Monitor bioaccumulation potential via logP calculations (estimated logP ~3.5 for this compound) and aquatic toxicity tests using Daphnia magna .

Q. How can researchers resolve discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Verify melting points (e.g., ~119–122°C for methyl ester derivatives) and detect polymorphic forms .
  • Solubility Testing : Use shake-flask methods in buffers (pH 2–12) and solvents (e.g., chloroform, DMSO). Conflicting data may arise from impurities or hydration states; repurify samples before testing .

Q. What strategies mitigate byproduct formation during this compound synthesis?

  • Methodological Answer :
  • Optimize reaction stoichiometry to minimize unreacted intermediates (e.g., excess potassium salt reduces 2-chloroacetate residues) .
  • Use scavenger resins (e.g., polymer-bound DMAP) to trap acyl chloride byproducts .
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) to terminate reactions at >90% conversion .

Q. How does the chlorophenyl substituent influence the compound’s spectroscopic properties?

  • Methodological Answer :
  • UV-Vis Spectroscopy : The chlorophenyl group introduces strong absorbance at ~270 nm (π→π* transitions), useful for quantification .
  • Infrared (IR) Spectroscopy : Characteristic C-Cl stretching vibrations appear at 550–600 cm⁻¹, while the carboxylic acid O-H stretch is observed at 2500–3000 cm⁻¹ .

Methodological Notes

  • Contradictions in Data : Discrepancies in molecular weight or solubility may arise from differing synthesis/purification protocols. Always cross-validate with orthogonal techniques (e.g., GPC + MALDI-TOF) .
  • Advanced Applications : Explore the compound’s role in polymer chemistry (e.g., polyphosphazene synthesis) or as a pharmaceutical intermediate (e.g., antifibrinolytic derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.